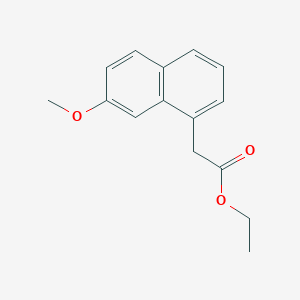

7-Methoxy-1-naphthaleneacetic acid ethyl ester

概要

説明

7-Methoxy-1-naphthaleneacetic acid ethyl ester is an organic compound with the molecular formula C18H18O3 and a molecular weight of 282.33 g/mol . It is typically found as a white to pale yellow crystalline or powdery solid . This compound is used in various scientific research applications, particularly in the fields of chemistry and life sciences .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1-naphthaleneacetic acid ethyl ester typically involves the esterification of 7-Methoxy-1-naphthaleneacetic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

化学反応の分析

Types of Reactions

7-Methoxy-1-naphthaleneacetic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: 7-Methoxy-1-naphthaleneacetic acid.

Reduction: 7-Methoxy-1-naphthaleneethanol.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

科学的研究の応用

Plant Growth Regulation

Overview:

MNAE is structurally related to the natural plant hormone indole acetic acid (IAA), which allows it to function as a plant growth regulator (PGR). It is particularly effective in stimulating root growth and influencing fruit development.

Applications:

- Root Development: MNAE is used to enhance root formation in various crops, which can lead to improved nutrient uptake and overall plant health. It is effective in applications such as root dips and soil drenches.

- Fruit Drop Prevention: The compound can prevent preharvest fruit drop in crops like apples and cherries, thereby increasing yield and quality.

- Sucker Control: Research indicates that MNAE effectively reduces sucker growth in European hazelnut (Corylus avellana), allowing for more efficient management of crop resources .

Data Table: Efficacy of MNAE in Plant Growth Regulation

| Application Type | Crop Type | Effectiveness |

|---|---|---|

| Root Dips | Various fruits | Enhanced root development |

| Soil Drench | Apple, Cherry | Reduced fruit drop |

| Sucker Control | Hazelnut | Significant reduction in suckers |

Pharmacological Applications

Overview:

MNAE has been explored for its pharmacological properties, particularly as a precursor in the synthesis of bioactive compounds such as Agomelatine, which is used to treat depression and sleep disorders.

Synthesis of Agomelatine:

The synthesis process involves reducing 7-Methoxy-1-naphthaleneacetic acid to produce Agomelatine. This compound acts as a melatonin receptor agonist and has shown efficacy in treating various mood disorders .

Case Study:

A study demonstrated that Agomelatine synthesized from MNAE exhibited significant antidepressant activity, with fewer side effects compared to traditional antidepressants. This highlights the importance of MNAE not only as a direct agent but also as a vital component in drug synthesis.

Toxicological Studies

Overview:

Understanding the toxicity profile of MNAE and its derivatives is crucial for safe application in agriculture and pharmacology.

Findings:

Toxicological assessments have shown that while certain forms of naphthalene acetates exhibit toxicity, MNAE itself has been reported to have a favorable safety profile when used appropriately. Studies indicate no systemic toxicity at recommended exposure levels .

Data Table: Toxicity Overview of MNAE Derivatives

| Compound | Toxicity Level | Observations |

|---|---|---|

| Naphthalene Acetic Acid (NAA) | Moderate | Systemic effects observed at high doses |

| NAA Ethyl Ester | Low | Minimal systemic toxicity noted |

| MNAE | Low | Safe at recommended exposure levels |

Industrial Applications

Overview:

MNAE's chemical properties make it suitable for various industrial applications, including its use as a reference standard in laboratories.

Applications:

作用機序

The mechanism of action of 7-Methoxy-1-naphthaleneacetic acid ethyl ester involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

類似化合物との比較

Similar Compounds

- 7-Methoxy-1-naphthaleneacetic acid

- 7-Methoxy-2-naphthaleneacetic acid

- 7-Methoxy-1-naphthaleneethanol

- 7-Methoxy-2-naphthaleneethanol

Uniqueness

7-Methoxy-1-naphthaleneacetic acid ethyl ester is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .

生物活性

7-Methoxy-1-naphthaleneacetic acid ethyl ester (7-MNAEE) is a compound with notable biological activity, primarily recognized for its applications in plant growth promotion and potential therapeutic effects. This article reviews the biological activity of 7-MNAEE, emphasizing its effects on plant growth, cytotoxicity, and other relevant biological interactions.

- Chemical Name : Ethyl 7-Methoxynaphthalene-1-acetate

- CAS Number : 6836-21-1

- Molecular Formula : C15H16O3

- Molecular Weight : 244.29 g/mol

- Purity : ≥98% .

Plant Growth Promotion

7-MNAEE has been investigated for its role as a plant growth regulator. A study focused on hydroponically grown sunflower (Helianthus annuus L.) plantlets demonstrated that treatment with synthesized ethyl esters, including 7-MNAEE, resulted in significant improvements in growth parameters such as root and shoot length. The optimal concentration was found to be 1 µM, where treated plants exhibited better growth compared to control groups and standard auxin treatments like Naphthalene Acetic Acid (NAA) .

Table 1: Growth Parameters of Sunflower Plantlets Treated with 7-MNAEE

| Treatment Concentration (µM) | Root Length (cm) | Shoot Length (cm) | Fresh Biomass (g) | Dry Biomass (g) |

|---|---|---|---|---|

| Control | 5.0 | 6.0 | 0.5 | 0.2 |

| NAA | 6.5 | 8.0 | 0.6 | 0.3 |

| 7-MNAEE | 7.0 | 9.5 | 0.8 | 0.4 |

The results indicate that 7-MNAEE not only enhances growth but also promotes chlorophyll content and overall biomass accumulation .

Cytotoxicity Studies

Cytotoxicity evaluations of naphthalene acetic acid derivatives, including 7-MNAEE, have been conducted to assess their safety profile and potential therapeutic applications. Research indicates that while some naphthalene derivatives exhibit cytotoxic effects, the specific cytotoxicity of 7-MNAEE remains less documented.

A study on the metabolic pathways of naphthalene acetates showed that these compounds are metabolized to their acid forms and eliminated via glucuronidation . The safety assessments suggest that systemic toxicity is minimal at low doses, with most adverse effects linked to higher concentrations or prolonged exposure .

The biological activity of 7-MNAEE is believed to be mediated through its interaction with plant hormone pathways, particularly those involving auxins and ethylene. Auxin-induced ethylene production has been shown to trigger various physiological responses in plants, including growth regulation and stress responses . The compound's structural similarity to natural auxins suggests it may function as a synthetic auxin analog.

Case Studies

- Growth Enhancement in Hydroponics : In a controlled experiment, sunflower seedlings treated with varying concentrations of 7-MNAEE showed enhanced root and shoot development compared to untreated controls. This study highlighted the compound's potential as an environmentally friendly growth promoter .

- Toxicological Assessment : A comprehensive risk assessment indicated that repeated dermal exposure to naphthalene derivatives did not result in systemic toxicity, although localized irritations were noted at higher concentrations . This finding is critical for understanding the safe application of such compounds in agricultural practices.

特性

IUPAC Name |

ethyl 2-(7-methoxynaphthalen-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-3-18-15(16)9-12-6-4-5-11-7-8-13(17-2)10-14(11)12/h4-8,10H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXDDUIYFMKQBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50544065 | |

| Record name | Ethyl (7-methoxynaphthalen-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6836-21-1 | |

| Record name | Ethyl (7-methoxynaphthalen-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。